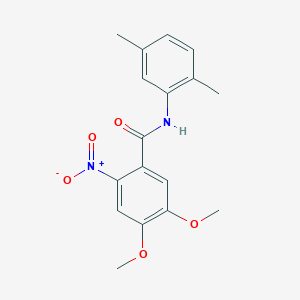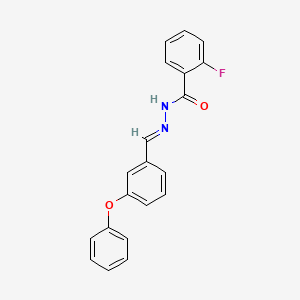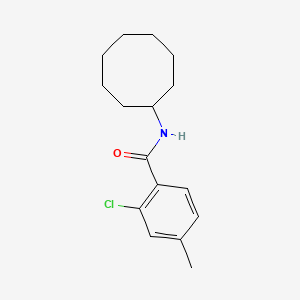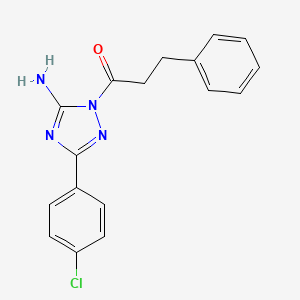
N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide” is a complex organic compound. It contains a benzamide group (a carboxamide group attached to a benzene ring), which is often found in pharmaceuticals and can have various biological activities . The compound also has nitro and methoxy groups, which can significantly alter its chemical properties and biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a benzene ring core, with the various functional groups (the nitro group, the methoxy groups, and the benzamide group) attached at specific positions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The nitro group could undergo reduction reactions, the methoxy groups could be cleaved under acidic conditions, and the benzamide group could participate in various reactions including hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Mechanism of Action
The exact mechanism of action of N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells. It is also believed to exhibit anti-fungal and anti-bacterial properties by disrupting the cell membrane of these organisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit both biochemical and physiological effects. In terms of biochemical effects, this compound has been found to inhibit the activity of specific enzymes involved in the growth and proliferation of cancer cells. It has also been found to disrupt the cell membrane of fungi and bacteria, leading to their death. In terms of physiological effects, this compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide in lab experiments is its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It also exhibits anti-fungal and anti-bacterial properties, making it a potential candidate for use as a pesticide. However, one of the main limitations of using this compound in lab experiments is its toxicity. It has been found to exhibit toxic effects on certain cell types, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide. One potential direction is the further exploration of its anti-cancer properties and its potential use in cancer treatment. Another potential direction is the study of its potential use as a pesticide in agriculture. Additionally, the study of its potential use in environmental science for the removal of heavy metals from contaminated soil and water is also an area of future research.
Synthesis Methods
N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide can be synthesized by reacting 2,5-dimethylphenylamine with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been found to exhibit anti-fungal and anti-bacterial properties, making it a potential candidate for use as a pesticide. In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Safety and Hazards
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-10-5-6-11(2)13(7-10)18-17(20)12-8-15(23-3)16(24-4)9-14(12)19(21)22/h5-9H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFSLGCUQGZDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)

![(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5886328.png)


![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5886351.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5886367.png)

![N-(3-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5886383.png)


![(3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5886404.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B5886408.png)